molecular formula C9H5BrF3NO B1407521 5-Bromo-7-(trifluoromethoxy)-1H-indole CAS No. 1779128-10-7

5-Bromo-7-(trifluoromethoxy)-1H-indole

Cat. No. B1407521
M. Wt: 280.04 g/mol
InChI Key: VPDJCWPXSUDLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-(trifluoromethoxy)-1H-indole is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains both bromine and trifluoromethoxy groups. The compound is also known as BTFMI and has a molecular weight of 294.06 g/mol.

Mechanism Of Action

The mechanism of action of 5-Bromo-7-(trifluoromethoxy)-1H-indole is not fully understood. However, it is believed that the compound acts as a ligand for GPCRs. GPCRs are a family of membrane proteins that play a key role in signal transduction. They are involved in a wide range of physiological processes, including vision, smell, taste, and neurotransmission. By acting as a ligand for GPCRs, 5-Bromo-7-(trifluoromethoxy)-1H-indole may modulate the activity of these proteins and affect downstream signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Bromo-7-(trifluoromethoxy)-1H-indole are not well characterized. However, studies have shown that the compound can modulate the activity of GPCRs and affect downstream signaling pathways. Additionally, the compound has been shown to have potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Bromo-7-(trifluoromethoxy)-1H-indole in lab experiments is its unique properties. The compound is a heterocyclic aromatic compound that contains both bromine and trifluoromethoxy groups. This makes it a useful tool for studying the structure and function of GPCRs. Additionally, the compound has potential as a therapeutic agent for various diseases. However, one of the main limitations of using 5-Bromo-7-(trifluoromethoxy)-1H-indole in lab experiments is its cost. The compound is relatively expensive and may not be readily available in large quantities.

Future Directions

There are several future directions for the study of 5-Bromo-7-(trifluoromethoxy)-1H-indole. One potential direction is the development of new synthetic methods for the compound. This could lead to more efficient and cost-effective production of the compound. Another potential direction is the study of the compound's potential as a therapeutic agent for various diseases. This could involve further investigation of the compound's mechanism of action and its effects on cellular signaling pathways. Additionally, the compound could be studied for its potential as a fluorescent probe for biological imaging. This could involve the development of new imaging techniques that utilize the unique properties of the compound.

Scientific Research Applications

5-Bromo-7-(trifluoromethoxy)-1H-indole has been widely used in scientific research due to its unique properties. The compound has been studied for its potential as a fluorescent probe for biological imaging. It has also been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs). Additionally, the compound has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5-bromo-7-(trifluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO/c10-6-3-5-1-2-14-8(5)7(4-6)15-9(11,12)13/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDJCWPXSUDLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-(trifluoromethoxy)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-(trifluoromethoxy)-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-(trifluoromethoxy)-1H-indole
Reactant of Route 3
5-Bromo-7-(trifluoromethoxy)-1H-indole
Reactant of Route 4
5-Bromo-7-(trifluoromethoxy)-1H-indole
Reactant of Route 5
Reactant of Route 5
5-Bromo-7-(trifluoromethoxy)-1H-indole
Reactant of Route 6
5-Bromo-7-(trifluoromethoxy)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.